![molecular formula C25H27N3O6 B2460488 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 750613-06-0](/img/structure/B2460488.png)
3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H27N3O6 and its molecular weight is 465.506. The purity is usually 95%.
BenchChem offers high-quality 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide, due to its complex structure, may be involved in various synthetic and characterization studies. Research in this area often focuses on the synthesis of novel compounds that contain morpholine moieties, which are crucial in medicinal chemistry due to their bioactive properties. For example, enaminones containing morpholine moieties have been synthesized and characterized, with their structures confirmed by techniques such as X-ray crystallography (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018). These studies provide a foundation for understanding the properties and potential applications of compounds like 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide in various scientific fields.
Crystal Structure and Anti-Fatigue Effects
The crystal structures of benzamide derivatives, including those related to the compound , have been studied to identify potential binding sites for allosteric modulators of receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. Such research is crucial for developing new therapeutic agents. For instance, the crystal structures and anti-fatigue effects of certain benzamide derivatives have been investigated, demonstrating enhanced swimming capacity in mice, indicating potential applications in combating fatigue (Xianglong Wu, Wutu Fan, Yalei Pan, Yuan-kun Zhai, Yinbo Niu, Chen-rui Li, Q. Mei, 2014).
Pharmacological Applications
Compounds with structures similar to 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide may have significant pharmacological applications, particularly in the development of anti-inflammatory and analgesic agents. Research in this domain often focuses on synthesizing novel compounds with potential biological activities. For example, novel heterocyclic compounds derived from benzodifuranyl have shown promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Catalytic and Antibacterial Activities
Research on compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide also extends to their catalytic and antibacterial properties. For instance, ruthenium complexes of dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides have been synthesized and shown to be effective catalysts for the oxidation of alcohols and possess antibacterial properties (S. Jhaumeer-Laulloo, M. G. Bhowon, Amit Hosany, 2004).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-3-31-22-14-20(28-7-9-30-10-8-28)23(32-4-2)13-19(22)27-25(29)18(15-26)11-17-5-6-21-24(12-17)34-16-33-21/h5-6,11-14H,3-4,7-10,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOJCKTEMULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)OCC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2460405.png)
![N-(3-methoxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2460406.png)
![1-Ethynyl-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2460408.png)
![{4-Amino-2-[(4-Chlorophenyl)amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)methanone](/img/structure/B2460410.png)
![4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2460413.png)


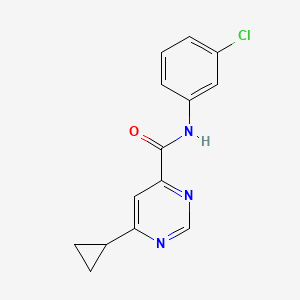
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460420.png)
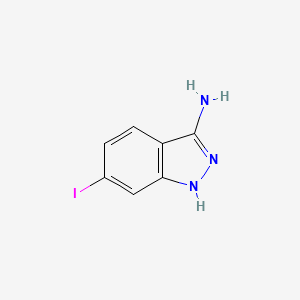
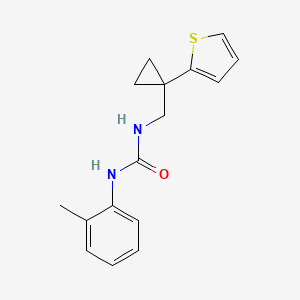
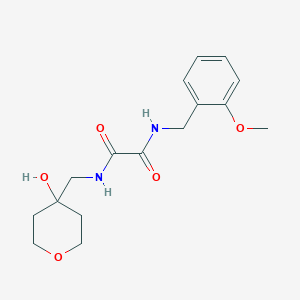
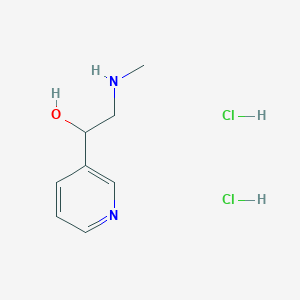
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(2,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2460428.png)